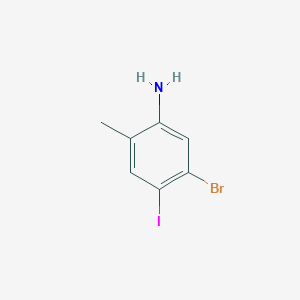
5-Bromo-4-iodo-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-iodo-2-methylaniline: is an organic compound with the molecular formula C7H7BrIN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, iodine, and methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-iodo-2-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Nitration: of toluene to form nitrotoluene.
Reduction: of nitrotoluene to form toluidine.
Bromination: of toluidine to introduce the bromine atom.
Iodination: to introduce the iodine atom.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the halogenation steps .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-4-iodo-2-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst
Major Products:
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.
Oxidation Products: Nitro derivatives.
Reduction Products: Amines
Applications De Recherche Scientifique
Chemistry: 5-Bromo-4-iodo-2-methylaniline is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of fluorescent compounds and spirosilabifluorene derivatives .
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals due to its potential biological activity. It serves as a building block for the synthesis of bioactive molecules .
Industry: In the materials science industry, this compound is used in the production of advanced materials with specific electronic and optical properties .
Mécanisme D'action
The mechanism of action of 5-Bromo-4-iodo-2-methylaniline depends on its application. In organic synthesis, it acts as a precursor that undergoes various chemical transformations. In biological systems, its mechanism would involve interactions with specific molecular targets, potentially affecting biochemical pathways. detailed studies on its exact mechanism in biological systems are limited .
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-methylaniline
- 2-Iodo-5-methylaniline
- 4-Iodo-2-methylaniline
- 2-Bromo-5-methylaniline
Comparison: 5-Bromo-4-iodo-2-methylaniline is unique due to the presence of both bromine and iodine atoms on the benzene ring, which can significantly influence its reactivity and the types of reactions it can undergo. This dual halogenation makes it a versatile intermediate for synthesizing a wide range of compounds, compared to its mono-halogenated counterparts .
Propriétés
Formule moléculaire |
C7H7BrIN |
|---|---|
Poids moléculaire |
311.95 g/mol |
Nom IUPAC |
5-bromo-4-iodo-2-methylaniline |
InChI |
InChI=1S/C7H7BrIN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3 |
Clé InChI |
RVOPFZVEVULAEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-](/img/structure/B12931827.png)
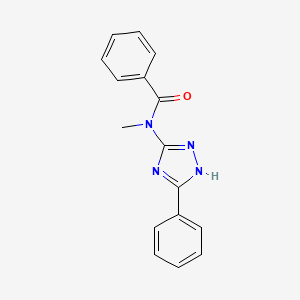
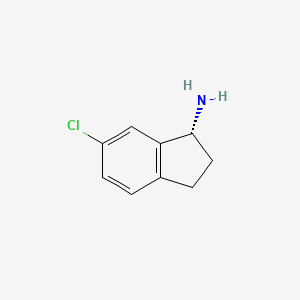
![4-[2-(4-Chlorophenyl)ethyl]-2,5-dioxoimidazolidine-4-carbaldehyde](/img/structure/B12931859.png)
![1,2-Bis[2-methyl-5-[4-(hydroxymethyl)phenyl]-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B12931861.png)

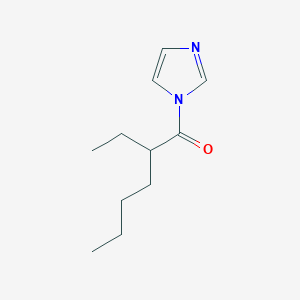

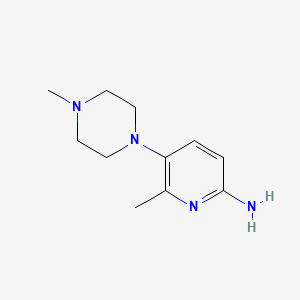
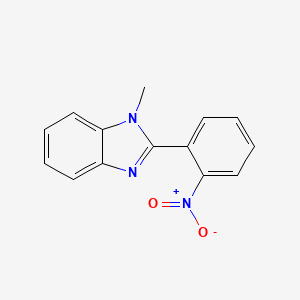
![{[1-(4-Methoxyphenyl)propan-2-yl]amino}acetonitrile](/img/structure/B12931886.png)

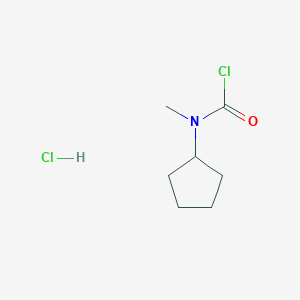
![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanamine](/img/structure/B12931904.png)
